molecular formula C18H18Cl2N2O4S B2770486 2-(2,4-dichlorophenoxy)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 941945-04-6

2-(2,4-dichlorophenoxy)-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B2770486
CAS No.: 941945-04-6
M. Wt: 429.31
InChI Key: PBRQLEUOZWHZGJ-UHFFFAOYSA-N
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Description

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level . It’s used widely in agriculture in soybean, corn, sugarcane, and wheat fields, and it turns up in most “weed and feed” products as well as in many lawn treatments .


Synthesis Analysis

The synthesis of 2,4-D or similar compounds typically involves the reaction of phenol derivatives with chloroacetic acid in the presence of a base .


Molecular Structure Analysis

The molecular structure of 2,4-D consists of a two carbon chain (acetic acid) substituted with a dichlorinated phenol .


Chemical Reactions Analysis

2,4-D is known to decompose rapidly in water . It’s also incompatible with strong oxidizers and is corrosive to metals .


Physical and Chemical Properties Analysis

2,4-D is an odorless white to tan solid that sinks in water . It has a molecular formula of C8H6Cl2O3 .

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Antioxidant Properties : A study on the synthesis of an anthraquinone analogue, similar in structure to the compound , showed its potent antioxidant properties. This research could be indicative of similar properties in the compound of interest (Lakshman, Murthy, & Rao, 2020).

  • Therapeutic Effects of Similar Compounds : Research on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects, suggesting potential therapeutic applications for compounds with similar structures (Ghosh et al., 2008).

  • Anticonvulsant Activity Studies : A systematic series of acetamide derivatives, structurally related to the compound , exhibited promising results in experimental studies of anticonvulsant activity (El Kayal et al., 2019).

Structural Aspects

  • Structural Characterization and Properties : Studies on the structural aspects of amide-containing isoquinoline derivatives revealed insights into the formation of crystalline salts and gels under different conditions. This research could provide a framework for understanding the behavior of similar compounds (Karmakar, Sarma, & Baruah, 2007).

Mechanism of Action

2,4-D acts as a plant growth regulator and causes uncontrolled growth in broadleaf plants, leading to their death. It’s thought to work by mimicking the action of the plant hormone auxin .

Safety and Hazards

2,4-D is known to be a potential human carcinogen and can cause irritation to the eyes and skin. It’s also been linked to non-Hodgkin’s lymphoma and soft tissue sarcoma . It’s recommended to avoid skin contact, prevent eye contact, and change out of contaminated clothing .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c1-27(24,25)22-8-2-3-12-4-6-14(10-16(12)22)21-18(23)11-26-17-7-5-13(19)9-15(17)20/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRQLEUOZWHZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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